molecular formula C15H20O2 B2474991 (E)-3-(4-pentylphenyl)but-2-enoic acid CAS No. 72770-11-7

(E)-3-(4-pentylphenyl)but-2-enoic acid

Cat. No. B2474991
CAS RN: 72770-11-7
M. Wt: 232.323
InChI Key: CRVLBCGJELEIKF-VAWYXSNFSA-N
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Description

(E)-3-(4-pentylphenyl)but-2-enoic acid, also known as ARA, is a polyunsaturated fatty acid that is commonly found in various foods such as meat, eggs, and fish. It has been extensively studied for its potential health benefits, including its anti-inflammatory properties and its role in cell signaling pathways.

Scientific Research Applications

(E)-3-(4-pentylphenyl)but-2-enoic acid has been extensively studied for its potential health benefits, including its anti-inflammatory properties and its role in cell signaling pathways. It has been shown to have a positive impact on various health conditions such as cardiovascular disease, cancer, and neurological disorders. This compound is also commonly used in infant formula to support the growth and development of infants.

Mechanism of Action

(E)-3-(4-pentylphenyl)but-2-enoic acid acts as a precursor for various signaling molecules such as eicosanoids and docosanoids, which play a crucial role in regulating inflammation and immune responses. This compound is also involved in various cellular processes such as membrane fluidity, ion channel function, and gene expression.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including its anti-inflammatory properties, its role in cell signaling pathways, and its impact on cardiovascular health. This compound has also been shown to have a positive impact on brain function, including cognitive performance and mood regulation.

Advantages and Limitations for Lab Experiments

(E)-3-(4-pentylphenyl)but-2-enoic acid has several advantages for lab experiments, including its availability and ease of use. However, its instability and susceptibility to oxidation can pose challenges for researchers.

Future Directions

Future research on (E)-3-(4-pentylphenyl)but-2-enoic acid could focus on its potential therapeutic applications in various health conditions, including neurological disorders, cardiovascular disease, and cancer. Additional research could also explore the optimal dosage and duration of this compound supplementation, as well as its potential interactions with other dietary factors and medications.
In conclusion, this compound is a polyunsaturated fatty acid that has been extensively studied for its potential health benefits. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research on this compound could provide valuable insights into its potential therapeutic applications and its role in promoting overall health and well-being.

Synthesis Methods

(E)-3-(4-pentylphenyl)but-2-enoic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of pentylphenol and crotonic acid in the presence of a catalyst, while microbial fermentation involves the use of microorganisms such as Mortierella alpina to produce this compound from glucose or other carbon sources.

properties

IUPAC Name

(E)-3-(4-pentylphenyl)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-3-4-5-6-13-7-9-14(10-8-13)12(2)11-15(16)17/h7-11H,3-6H2,1-2H3,(H,16,17)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLBCGJELEIKF-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1=CC=C(C=C1)/C(=C/C(=O)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72770-11-7
Record name E)-3-(4-pentylphenyl)but-2-enoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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